1-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(2,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloazepine ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps, starting with the preparation of the triazoloazepine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazoloazepine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Due to its potential biological activity, it may be explored for therapeutic applications, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. The triazoloazepine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-DIMETHYLPHENYL)-1-(3-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- 3-(2,5-DIMETHYLPHENYL)-1-(3-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
The uniqueness of 3-(2,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C24H29N5O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-11-12-18(2)21(14-17)29(24(30)25-19-8-7-9-20(15-19)31-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30) |
InChI Key |
QDPCNHABELAJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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